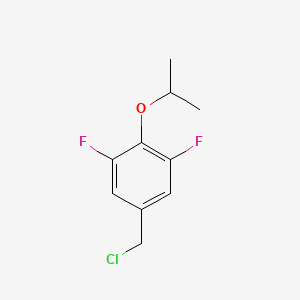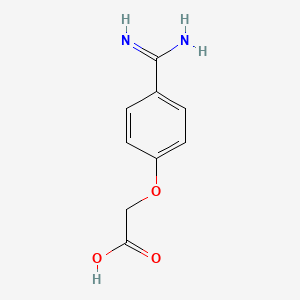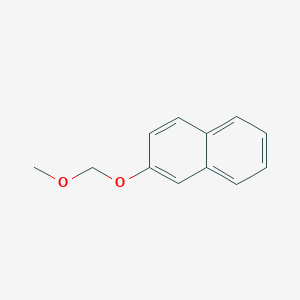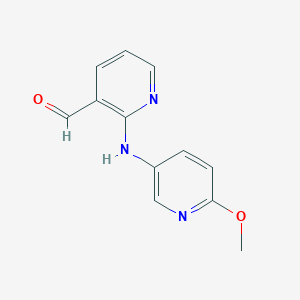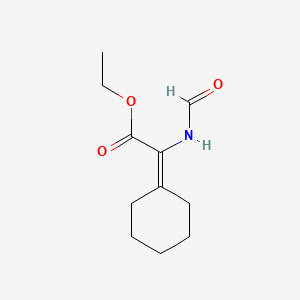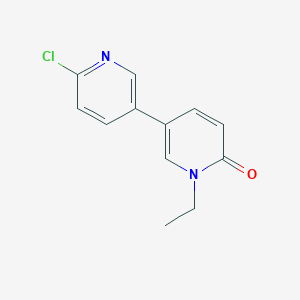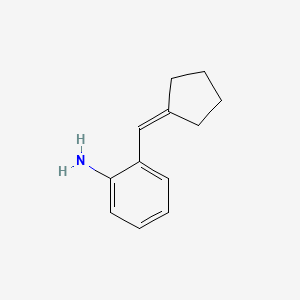
Benzenamine, 2-(cyclopentylidenemethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(cyclopentylidenemethyl)- is an organic compound that features a cyclopentylidene group attached to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(cyclopentylidenemethyl)- typically involves the reaction of cyclopentanone with benzenamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which proceeds through the formation of an intermediate imine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzenamine, 2-(cyclopentylidenemethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(cyclopentylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzenamine derivatives .
Scientific Research Applications
Benzenamine, 2-(cyclopentylidenemethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 2-(cyclopentylidenemethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenamine, 2-(cyclopentylidenemethyl)- include other benzenamine derivatives and cyclopentylidene-containing compounds. Examples include:
Aniline: A simple benzenamine with a wide range of applications.
Cyclopentylamine: A compound with a cyclopentyl group attached to an amine.
N-Phenylcyclopentanamine: A compound structurally similar to Benzenamine, 2-(cyclopentylidenemethyl)- but with different substituents
Uniqueness
Benzenamine, 2-(cyclopentylidenemethyl)- is unique due to its specific combination of a cyclopentylidene group and a benzenamine structure.
Properties
CAS No. |
1279722-89-2 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(cyclopentylidenemethyl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h3-4,7-9H,1-2,5-6,13H2 |
InChI Key |
UPHKMWCESGUAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2N)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
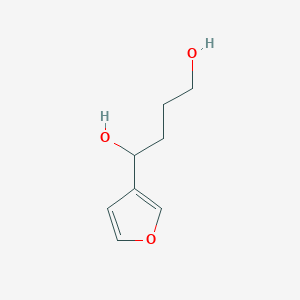
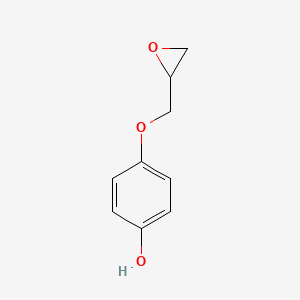
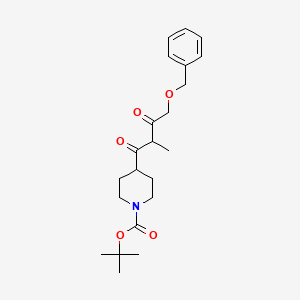
![2-{Bis(2-fluoro-2,2-dinitroethoxy)[(trichloromethyl)disulfanyl]methoxy}-1-fluoro-1,1-dinitroethane](/img/structure/B8310425.png)
